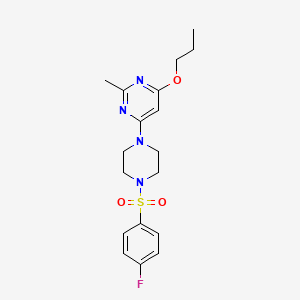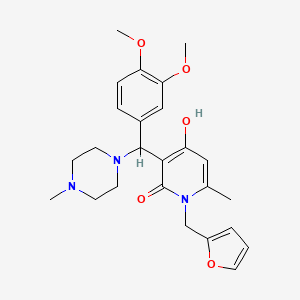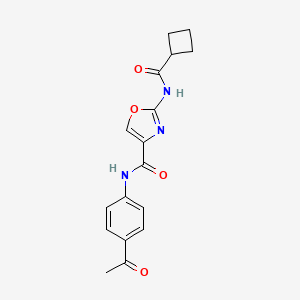
8-fluoro-3-methylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 8-fluoro-3-methylquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline, a bicyclic compound consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring. The specific structure mentioned suggests the presence of a fluoro group at the 8th position and a methyl group at the 3rd position of the quinazoline scaffold. While the provided papers do not directly discuss this compound, they do provide insights into the chemical behavior of structurally related compounds.
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves the construction of the bicyclic ring system, followed by functionalization at specific positions on the rings. Although the papers provided do not detail the synthesis of this compound, they do mention structural modifications at various positions on related quinazoline and quinolone compounds, which can be informative for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is crucial for their biological activity. The presence of substituents such as a fluoro group can significantly affect the molecule's electronic distribution, conformation, and overall reactivity. The papers provided discuss the effects of structural modifications on isothiazoloquinolones, which are structurally similar to quinazolines, indicating that such modifications can enhance antibacterial activity and reduce cytotoxicity .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents and the reaction conditions. The first paper discusses a quinoline derivative that exhibits metal ion sensing properties, suggesting that the quinoline core can interact with metal ions, which may also be relevant for quinazoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a fluoro group can increase the compound's lipophilicity and potentially its ability to cross biological membranes. The papers provided do not directly discuss the physical and chemical properties of this compound, but they do provide insights into how structural modifications can affect the properties of related compounds .
Aplicaciones Científicas De Investigación
Modification of the Perkow Reaction
Research has shown the use of substituted 3-(fluoroacyloxy)quinoline-2,4(1H,3H)-diones, including 3-(fluoroiodoacetoxy) derivatives, in modifications of the Perkow reaction. This process involves triethyl phosphite to afford either the product of the Perkow reaction or the corresponding 4-ethoxyquinolin-2(1H)-one, highlighting the role of the fluorocarboxylate anion as the leaving group. This application restricts the use of intramolecular Horner-Wadsworth-Emmons synthesis for modifying quinoline-2,4(1H,3H)-diones by the annulation of fluorinated but-2-enolide rings (Paleta et al., 2005).
Synthesis of Derivatives
Another area of application is the synthesis of 3-methylquinazolin-4(3H)-one derivatives through oxidation processes. These studies involve the oxidation of 3-methyl-2-sulfanylquinazolin-4(3H)-one to produce various derivatives, including the target compound, which suggests a broad utility in synthesizing related compounds for further chemical and pharmacological exploration (Lezina et al., 2012).
Antitumor Activity
Research on the design, synthesis, and biological evaluation of triazolyl- and triazinyl-quinazolinediones as potential antitumor agents shows significant promise. Novel derivatives were synthesized and evaluated for antitumor activity against human cell lines, highlighting the compound's potential in therapeutic applications (Al-Romaizan et al., 2019).
Antibacterial Properties
Studies have also explored the antibacterial properties of derivatives, such as the synthesis of novel antibacterial 8-chloroquinolones. These compounds demonstrate potent antibacterial activities against both Gram-positive and Gram-negative bacteria, underscoring the compound's relevance in developing new antibacterial agents (Kuramoto et al., 2003).
Propiedades
IUPAC Name |
8-fluoro-3-methyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-12-8(13)5-3-2-4-6(10)7(5)11-9(12)14/h2-4H,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLGUERABLZNMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CC=C2)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B2505681.png)
![(Z)-ethyl 2-(2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2505682.png)
![4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2505684.png)
![4-[1-(2-Benzylsulfanylacetyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2505686.png)
![Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B2505689.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2505690.png)



![6-Isopropyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2505696.png)